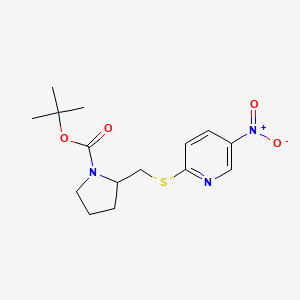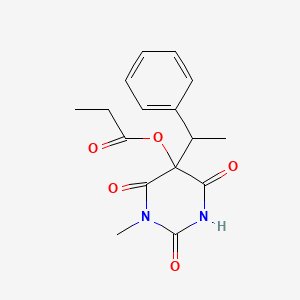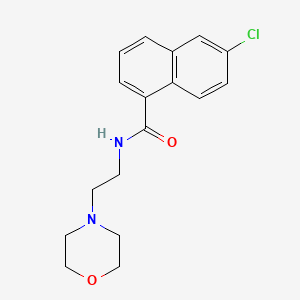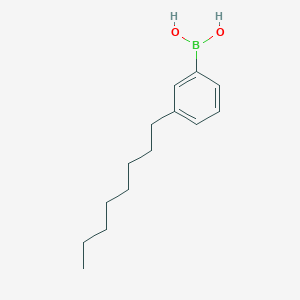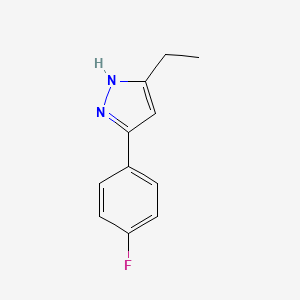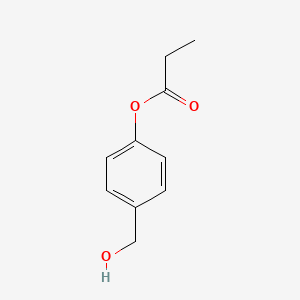
4-(Hydroxymethyl)phenyl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethyl)phenyl propanoate is an organic compound characterized by a phenyl ring substituted with a hydroxymethyl group and a propanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)phenyl propanoate typically involves the esterification of 4-(hydroxymethyl)benzoic acid with propanoic acid or its derivatives. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethyl)phenyl propanoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(Carboxymethyl)phenyl propanoate.
Reduction: 4-(Hydroxymethyl)phenyl propanol.
Substitution: 4-(Alkoxymethyl)phenyl propanoate.
Applications De Recherche Scientifique
4-(Hydroxymethyl)phenyl propanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethyl)phenyl propanoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of bioactive metabolites . The hydroxymethyl group can undergo enzymatic oxidation, while the ester group can be hydrolyzed to release the corresponding acid and alcohol .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hydroxymethyl)benzoic acid: Similar structure but lacks the propanoate ester group.
4-(Methoxymethyl)phenyl propanoate: Similar structure but with a methoxy group instead of a hydroxymethyl group.
4-(Hydroxymethyl)phenyl acetate: Similar structure but with an acetate ester instead of a propanoate ester.
Uniqueness
The presence of both functional groups allows for diverse chemical transformations and interactions with biological systems .
Propriétés
Numéro CAS |
773873-35-1 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
[4-(hydroxymethyl)phenyl] propanoate |
InChI |
InChI=1S/C10H12O3/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h3-6,11H,2,7H2,1H3 |
Clé InChI |
VXDNHROQIGVQIR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OC1=CC=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B13968025.png)
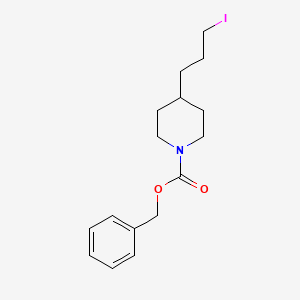
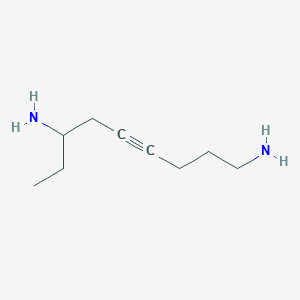
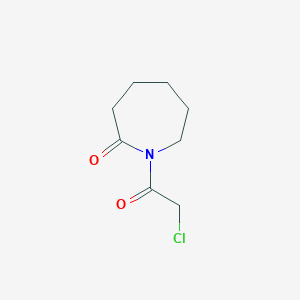
![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)
![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)
